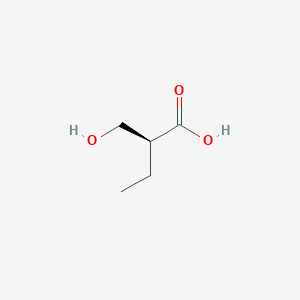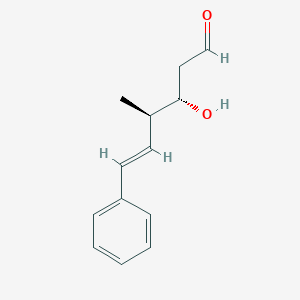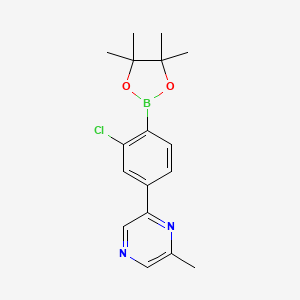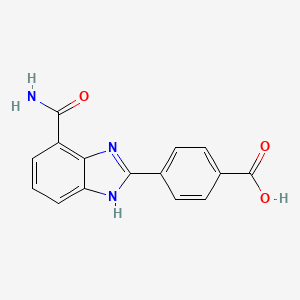
(s)-2-(Hydroxymethyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-(Hydroxymethyl)butyric acid is an organic compound with the molecular formula C₅H₁₀O₃ It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(Hydroxymethyl)butyric acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-keto-4-hydroxybutyric acid using chiral catalysts. Another method includes the hydrolysis of 2-(hydroxymethyl)butyronitrile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods are favored due to their efficiency and sustainability. For example, certain strains of bacteria can be engineered to produce this compound through fermentation, which can then be purified and isolated for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-(Hydroxymethyl)butyric acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-ketobutyric acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-ketobutyric acid
Reduction: 2-(Hydroxymethyl)butanol
Substitution: Various substituted butyric acid derivatives
Aplicaciones Científicas De Investigación
(s)-2-(Hydroxymethyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and metabolic intermediates.
Medicine: Research is ongoing into its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (s)-2-(Hydroxymethyl)butyric acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of important biomolecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybutyric acid: Similar in structure but lacks the hydroxymethyl group.
3-Hydroxybutyric acid: Differs in the position of the hydroxyl group.
4-Hydroxybutyric acid:
Uniqueness
(s)-2-(Hydroxymethyl)butyric acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups
Propiedades
Fórmula molecular |
C5H10O3 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Clave InChI |
ZMZQVAUJTDKQGE-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@@H](CO)C(=O)O |
SMILES canónico |
CCC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)




![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)




